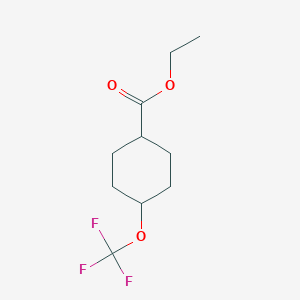
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea” is a unique chemical with the linear formula C14H13FN2O2. It has a molecular weight of 260.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The compound has a linear formula of C14H13FN2O2 and a molecular weight of 260.27 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用
Organic Synthesis and Chemical Reactivity
One area of research focuses on the synthesis and reactivity of compounds related to 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea. For example, reactions involving isocyanates and aminotetrazole derivatives have been investigated to explore the formation of urea derivatives and their cyclization products. Such studies provide insights into the synthesis pathways that could potentially apply to the compound , highlighting the versatility and reactivity of tetrazolyl and urea functionalities in organic synthesis (Peet, 1987).
Anticancer and Enzyme Inhibition Studies
Research has also been conducted on the synthesis and biological evaluation of urea derivatives, including their enzyme inhibition and anticancer properties. Studies demonstrate that certain urea derivatives exhibit promising in vitro anticancer activity and enzyme inhibition, suggesting that compounds with similar structural motifs, such as 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea, might possess similar biological activities. This opens avenues for the development of new therapeutic agents based on the modification of the urea moiety (Mustafa, Perveen, & Khan, 2014).
Material Science and Molecular Electronics
In material science, compounds incorporating tetrazolyl and urea functionalities have been explored for their potential applications in molecular electronics and photonic materials. The structural properties of such compounds, including their electron-donating and accepting capabilities, make them suitable candidates for use in light-emitting diodes (LEDs) and as components in molecular electronic devices. Research into the electrical and photophysical properties of these materials can lead to the development of new technologies based on organic compounds (Cheng, Liao, Shih, Shih, & Hsu, 2011).
Fluorescence and Sensing Applications
The unique electronic structure of tetrazole and urea derivatives also makes them interesting candidates for fluorescence-based sensing applications. Studies have shown that certain N-acylureido compounds, which share structural similarities with 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea, exhibit strong solvatochromic fluorescence, allowing for the detection of analytes such as alcohols, carboxylic acids, and fluoride ions. This indicates potential applications in chemical sensing and environmental monitoring (Bohne, Ihmels, Waidelich, & Yihwa, 2005).
Safety and Hazards
Sigma-Aldrich provides this compound to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
特性
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-5-3-2-4-13(14)19-16(24)18-10-15-20-21-22-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPCZIZMAWMTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

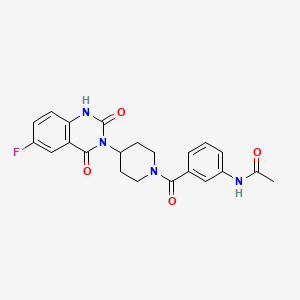
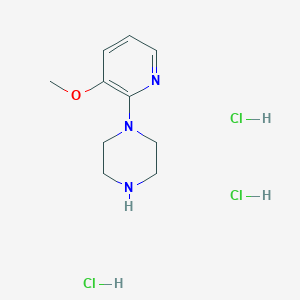
![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)
![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)
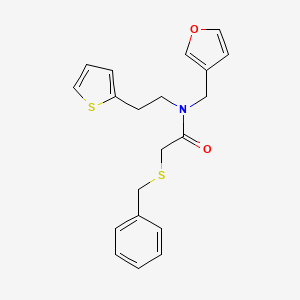

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)


![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)
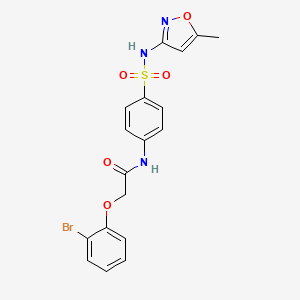
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)
![4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2699060.png)
